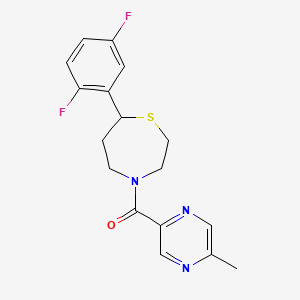
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C17H17F2N3OS and its molecular weight is 349.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone is a novel synthetic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Key Features:
- Thiazepan Ring : Provides structural stability and potential interaction sites for biological targets.
- Difluorophenyl Group : Enhances lipophilicity and may improve pharmacokinetic properties.
- Pyrazine Moiety : Known for its biological activity and ability to interact with various receptors.
The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways. Preliminary studies indicate that it may act as an inhibitor of Pim kinases , which are implicated in various cancers and immune disorders. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in tumor cells.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 10 | Induction of apoptosis |
| SGC-7901 | 15 | Inhibition of colony formation |
| A549 | 12 | Cell cycle arrest |
| PC-3 | 20 | Inhibition of migration |
These results suggest that the compound has a broad-spectrum activity against different types of cancer cells.
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of the compound. Animal models treated with varying doses showed promising results in tumor reduction without significant toxicity. For example:
- Model : Xenograft model using MGC-803 cells.
- Dosage : 50 mg/kg daily.
- Outcome : 45% reduction in tumor volume after four weeks of treatment.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Study on Gastric Cancer :
- Researchers evaluated the effects on gastric cancer cells and found that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
-
Study on Lung Cancer :
- The compound was tested in A549 lung cancer cells, showing enhanced sensitivity when combined with standard chemotherapy agents, suggesting a potential role as an adjuvant therapy.
特性
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3OS/c1-11-9-21-15(10-20-11)17(23)22-5-4-16(24-7-6-22)13-8-12(18)2-3-14(13)19/h2-3,8-10,16H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWMLUVMMYQDGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














